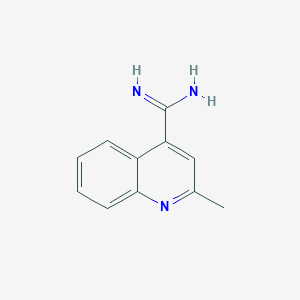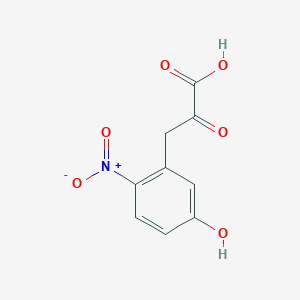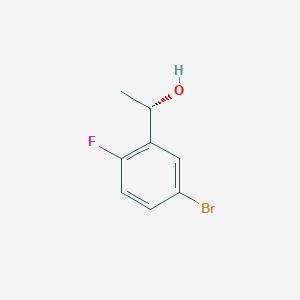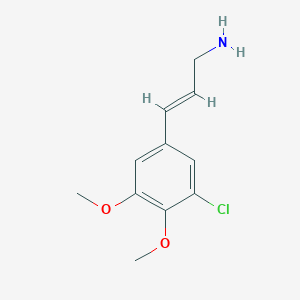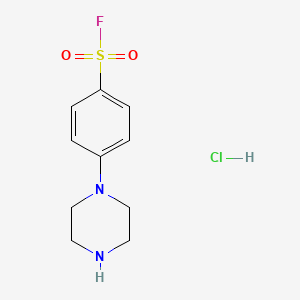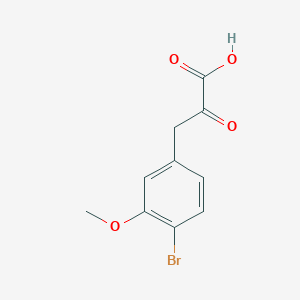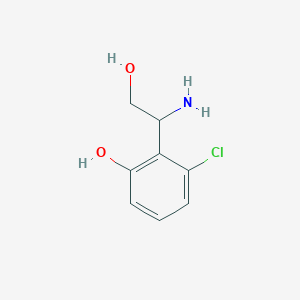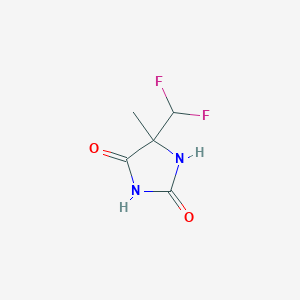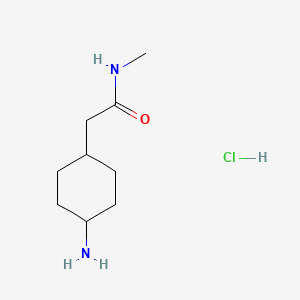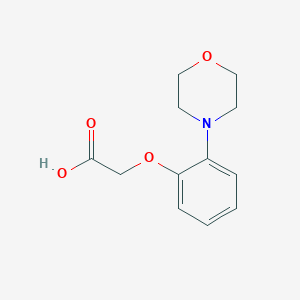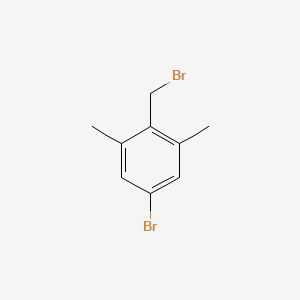![molecular formula C14H16N2 B15320570 1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)
1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a cyclopropane ring with a carbonitrile group
Preparation Methods
The synthesis of 1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the phenyl group. One common synthetic route includes the reaction of 4-bromobenzonitrile with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)benzonitrile . This intermediate can then be subjected to cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the cyclopropane ring, making it less rigid and potentially less selective in its interactions.
1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives: These compounds have different aromatic systems and substitution patterns, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its combination of the pyrrolidine ring with the cyclopropane and carbonitrile groups, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(4-pyrrolidin-1-ylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H16N2/c15-11-14(7-8-14)12-3-5-13(6-4-12)16-9-1-2-10-16/h3-6H,1-2,7-10H2 |
InChI Key |
ASXWAQMJLQABFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3(CC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


